5'-(N-Cyclopropyl)carboxamidoadenosine

Katalognummer:

B1200524

Molekulargewicht:

320.3 g/mol

InChI-Schlüssel:

MYNRELUCFAQMFC-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

5'-(N-Cyclopropyl)carboxamidoadenosine, also known as this compound, is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >48 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

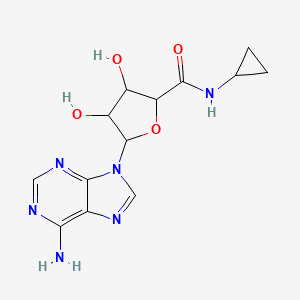

IUPAC Name |

5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNRELUCFAQMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID56463324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50908-62-8 |

Source

|

| Record name | 5'-(N-Cyclopropyl)carboxamidoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. CPCA is characterized as a potent agonist of adenosine receptors, with a notable selectivity profile that makes it a valuable tool in pharmacological research and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the core pharmacology of CPCA, including its binding affinities and functional potencies at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Detailed experimental protocols for the characterization of this compound, including radioligand binding and cyclic AMP accumulation assays, are presented. Furthermore, the downstream signaling pathways modulated by CPCA are illustrated, and a detailed synthetic protocol is provided.

Introduction

Adenosine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and inflammatory systems. The development of selective agonists and antagonists for these receptors is a key area of research for the treatment of various pathologies, including cardiac ischemia, neurodegenerative disorders, and inflammatory diseases.

This compound (CPCA) is a derivative of adenosine that has been synthesized and evaluated for its interaction with adenosine receptors. The introduction of a cyclopropyl (B3062369) group at the 5'-carboxamide position influences its binding affinity and efficacy at the different receptor subtypes, conferring a specific pharmacological profile. This guide aims to provide a detailed technical understanding of CPCA for researchers and professionals in the field of drug development.

Pharmacological Profile of CPCA

The pharmacological activity of CPCA is defined by its binding affinity (Ki) and functional potency (EC₅₀) at the four adenosine receptor subtypes. This data is crucial for understanding its selectivity and potential therapeutic applications.

Quantitative Data: Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of CPCA at rat A₁ and A₂ₐ adenosine receptors, and human A₃ and A₂ₑ adenosine receptors. This data has been extracted from studies on a series of 5'-N-substituted carboxamidoadenosines.

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |

| A₁ | Rat | Radioligand Binding ([³H]CHA) | Ki | 18 ± 2 |

| A₂ₐ | Rat | Radioligand Binding ([³H]CGS 21680) | Ki | 45 ± 5 |

| A₃ | Human | Radioligand Binding ([¹²⁵I]AB-MECA) | Ki | 480 ± 150 |

| A₂ₑ | Human | cAMP Accumulation | EC₅₀ | 1600 ± 300 |

Data sourced from de Zwart et al., J Med Chem. 1999 Apr 22;42(8):1384-92.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of CPCA.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of CPCA at adenosine A₁, A₂ₐ, and A₃ receptors.

Materials:

-

Membrane preparations from cells expressing the specific adenosine receptor subtype (e.g., rat cerebral cortex for A₁ and A₂ₐ, CHO cells transfected with human A₃ receptor).

-

Radioligands: [³H]CHA (for A₁), [³H]CGS 21680 (for A₂ₐ), [¹²⁵I]AB-MECA (for A₃).

-

Non-specific binding inhibitor (e.g., 10 µM R-PIA for A₁, 10 µM NECA for A₂ₐ, 10 µM R-PIA for A₃).

-

CPCA at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of CPCA in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand.

-

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The Ki values are calculated from the IC₅₀ values (concentration of CPCA that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP.

Objective: To determine the functional potency (EC₅₀) of CPCA at the A₂ₑ adenosine receptor.

Materials:

-

Whole cells expressing the A₂ₑ receptor (e.g., CHO-hA₂ₑB cells).

-

CPCA at various concentrations.

-

Adenosine deaminase (ADA) to degrade endogenous adenosine.

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase for A₁ or A₃ inhibitory assays).

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Pre-incubate the cells with adenosine deaminase.

-

Add the phosphodiesterase inhibitor.

-

For A₂ receptor agonism, add varying concentrations of CPCA. For A₁ or A₃ agonism (inhibitory), stimulate the cells with forskolin in the presence of varying concentrations of CPCA.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

-

The EC₅₀ value, the concentration of CPCA that produces 50% of the maximal response, is determined from the dose-response curve.

Signaling Pathways

CPCA, as an adenosine A₂ receptor agonist, primarily activates the Gs protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, downstream signaling can be more complex, involving other pathways.

A₂ₐ Receptor Signaling Pathway

Activation of the A₂ₐ receptor by CPCA leads to the canonical Gs-cAMP-PKA pathway. However, evidence suggests the involvement of other signaling molecules.

Caption: A₂ₐ Receptor Signaling Cascade.

A₂ₑ Receptor Signaling Pathway

Similar to the A₂ₐ receptor, the A₂ₑ receptor is coupled to Gs, leading to cAMP production. Additionally, it has been shown to couple to Gq, activating the phospholipase C pathway.

An In-Depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous nucleoside that plays a critical role in numerous physiological processes. As a potent agonist, CPCA primarily targets adenosine A₂ receptors, with a notable affinity for the A₂B subtype. This technical guide provides a comprehensive overview of the structure, function, and pharmacological profile of CPCA. It delves into its mechanism of action through detailed signaling pathways, presents its binding and functional data in a structured format, and outlines key experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of adenosine receptor modulation.

Introduction

Adenosine is a critical signaling molecule that exerts its effects through four G-protein coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors are widely distributed throughout the body and are involved in the regulation of a vast array of physiological functions, including cardiovascular tone, inflammation, neurotransmission, and immune responses.[1] Consequently, adenosine receptors have emerged as promising therapeutic targets for a variety of pathological conditions.

CPCA, a 5'-substituted carboxamidoadenosine derivative, has been identified as a potent agonist at adenosine receptors.[2] Its unique structural modifications confer a distinct pharmacological profile, making it a valuable tool for elucidating the physiological roles of adenosine receptor subtypes and a potential lead compound for the development of novel therapeutics. This guide will provide an in-depth analysis of CPCA, with a focus on its structure, its functional activity at adenosine receptors, and the experimental methodologies used for its evaluation.

Structure of this compound (CPCA)

CPCA is a derivative of adenosine characterized by the substitution of a cyclopropylcarboxamido group at the 5' position of the ribose sugar.

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide |

| Synonyms | CPCA, NCPCA |

| CAS Number | 50908-62-8 |

| Molecular Formula | C₁₃H₁₆N₆O₄ |

| Molecular Weight | 320.3 g/mol |

Function and Pharmacology

CPCA primarily functions as an agonist at adenosine receptors, with a notable preference for the A₂ receptor subtypes. Its interaction with these receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response.

Adenosine Receptor Affinity and Selectivity

The pharmacological profile of CPCA is defined by its binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) at the four adenosine receptor subtypes. The following table summarizes the available quantitative data for CPCA.

| Receptor Subtype | Species | Assay Type | Value | Reference |

| A₁ | Rat | Ki (nM) | 130 ± 20 | [2] |

| A₂A | Rat | Ki (nM) | 260 ± 50 | [2] |

| A₂B | Human | EC₅₀ (µM) | 5.3 ± 0.9 | [2] |

| A₃ | Human | Ki (nM) | 300 ± 40 | [2] |

Note: Data is compiled from a study by de Zwart et al. (1998). A comprehensive and directly comparable dataset for all human receptor subtypes is not currently available in the public domain.

Mechanism of Action and Signaling Pathways

CPCA, as an A₂ receptor agonist, primarily signals through the Gs protein-adenylyl cyclase pathway. Upon binding to A₂A and A₂B receptors, CPCA induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[3][4][5]

Beyond the canonical Gs-cAMP-PKA pathway, A₂B receptor activation can also lead to the activation of other signaling cascades. These include the Gq protein-phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6][7] Furthermore, A₂B receptor stimulation has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.[6]

Signaling Pathway of CPCA at A₂B Adenosine Receptors

Caption: Signaling pathways activated by CPCA at the A₂B adenosine receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of CPCA.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of CPCA for adenosine receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of CPCA at a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A₁ , A₂A, A₂B, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁).

-

CPCA stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA).

-

Competitive Binding: 50 µL of membrane suspension, 50 µL of radioligand, and 50 µL of varying concentrations of CPCA.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of CPCA from the competition curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This protocol describes a method to determine the functional potency (EC₅₀) of CPCA in stimulating cAMP production in whole cells.

Objective: To determine the half-maximal effective concentration (EC₅₀) of CPCA for cAMP accumulation.

Materials:

-

Cells expressing the human A₂B adenosine receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

CPCA stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram).[9]

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in serum-free medium for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of CPCA to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the CPCA concentration. Determine the EC₅₀ value using non-linear regression analysis.[9][10]

In Vivo Anticonvulsant Activity Assessment

This protocol outlines a general procedure for evaluating the anticonvulsant effects of CPCA in a rodent model of seizures.

Objective: To assess the ability of CPCA to protect against chemically-induced seizures.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

CPCA solution for injection.

-

Vehicle control (e.g., saline or DMSO).

-

Observation chambers.

-

Timer.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Divide the animals into groups and administer CPCA or vehicle via the desired route (e.g., intraperitoneal injection).

-

Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ.

-

Observation: Immediately place each animal in an individual observation chamber and record the latency to the first seizure and the severity of the seizures over a defined observation period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Compare the seizure latency and severity scores between the CPCA-treated and vehicle-treated groups using appropriate statistical tests.

Experimental Workflow for In Vivo Anticonvulsant Study

References

- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of (+)-CPCA (Nocaine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-CPCA, also known as Nocaine, is the chemical compound (+)-methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate. It is a synthetic stimulant drug that shares structural similarities with both pethidine and cocaine. Developed as a potential therapeutic agent for cocaine addiction, (+)-CPCA functions primarily as a dopamine (B1211576) reuptake inhibitor (DRI). Its unique pharmacological profile, exhibiting both cocaine-like agonist and potential antagonist properties, makes it a significant molecule of interest in the fields of neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its analysis, and its mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of (+)-CPCA are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value |

| IUPAC Name | methyl (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate |

| Common Names | (+)-CPCA, Nocaine |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molar Mass | 267.75 g/mol |

| CAS Number | 263769-22-8 |

| Appearance | Not explicitly specified in search results, likely a crystalline solid or oil |

| Solubility | Not explicitly specified in search results, but as a hydrochloride salt, it is expected to be soluble in water and polar organic solvents. |

| Stereochemistry | (3R,4S) |

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and quantification of (+)-CPCA. While a specific, detailed synthesis protocol for the (+)-enantiomer was not found in the provided search results, a general approach can be inferred from the synthesis of related piperidine (B6355638) derivatives. Similarly, analytical methods can be adapted from established protocols for cocaine and its analogs.

Synthesis of 4-Arylpiperidine Derivatives (General Approach)

The synthesis of 4-arylpiperidine derivatives like (+)-CPCA often involves a multi-step process. One common strategy is the Strecker synthesis followed by hydrolysis, esterification, and N-alkylation.

Experimental Workflow: General Synthesis of 4-Arylpiperidine-3-carboxylates

Caption: A generalized synthetic workflow for producing (+)-CPCA.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of (+)-CPCA. The following are example protocols adapted from methods for cocaine analysis.

3.2.1 High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify (+)-CPCA in a sample matrix.

-

Instrumentation: HPLC system with a UV or Mass Spectrometric detector.

-

Column: A reverse-phase C18 column is commonly used for similar analytes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid) is a typical starting point.

-

Detection: UV detection at a wavelength determined by the UV spectrum of (+)-CPCA, or mass spectrometry for higher specificity and sensitivity.

-

Quantification: An external calibration curve is constructed using certified reference standards of (+)-CPCA.

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To provide highly specific identification and quantification of (+)-CPCA.

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

Oven Program: A temperature gradient is used to separate analytes based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Experimental Workflow: Analytical Quantification of (+)-CPCA

Caption: General workflow for the analytical determination of (+)-CPCA.

Dopamine Transporter (DAT) Binding Assay

-

Objective: To determine the binding affinity (Ki) of (+)-CPCA for the dopamine transporter.

-

Principle: A competitive radioligand binding assay is used, where (+)-CPCA competes with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to membranes prepared from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum).

-

Protocol Outline:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing DAT.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of (+)-CPCA.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of (+)-CPCA to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of (+)-CPCA is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling.

By binding to the DAT, (+)-CPCA competitively inhibits the reuptake of dopamine. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors. This increased dopaminergic neurotransmission in the brain's reward pathways is responsible for the stimulant effects of the drug.

Signaling Pathway: Inhibition of Dopamine Transporter by (+)-CPCA

Caption: Mechanism of action of (+)-CPCA at the dopaminergic synapse.

Conclusion

(+)-CPCA (Nocaine) is a potent dopamine reuptake inhibitor with a complex pharmacological profile that has positioned it as a valuable tool in addiction research. A thorough understanding of its chemical and physical properties, coupled with robust and validated experimental protocols for its synthesis and analysis, is paramount for advancing research in this area. The primary mechanism of action, centered on the inhibition of the dopamine transporter, underscores its potential as a lead compound for the development of novel therapeutics for substance use disorders. Further investigation into its detailed signaling pathways and in vivo effects will continue to elucidate its therapeutic potential and contribute to the broader understanding of dopaminergic neurotransmission.

Mechanism of Action of N6-Cyclopentyladenosine (CPCA) as an Adenosine Agonist: A Technical Guide

Introduction

N6-Cyclopentyladenosine (CPA or CPCA) is a synthetic derivative of adenosine (B11128) that functions as a potent and highly selective agonist for the adenosine A1 receptor.[1] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2][3][4] CPCA's high affinity and selectivity for the A1 subtype make it an invaluable tool for researchers studying the specific roles of this receptor. This document provides an in-depth examination of CPCA's mechanism of action, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism: Receptor Binding and Selectivity

CPCA exerts its effects by binding to and activating adenosine receptors. Its mechanism is primarily defined by its high affinity and selectivity for the A1 receptor subtype over other adenosine receptors (A2A, A2B, and A3).

Data Presentation: Binding Affinity

The binding affinity of CPCA for various human adenosine receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Quantitative data for CPCA are summarized below.

| Compound | Receptor Subtype | Ki Value (nM) | Species |

| N6-Cyclopentyladenosine (CPCA) | Human A1 | 2.3[1] | Human |

| Human A2A | 790[1] | Human | |

| Human A3 | 43[1] | Human |

This data demonstrates that CPCA is approximately 343-fold more selective for the A1 receptor over the A2A receptor and about 19-fold more selective over the A3 receptor.

Signaling Pathways

Upon binding to the A1 receptor, CPCA initiates a cascade of intracellular signaling events. The primary pathway involves the modulation of adenylyl cyclase activity via an inhibitory G protein (Gi/o). However, evidence also points to alternative, Gi-independent signaling pathways.

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A1 adenosine receptor is mediated by its coupling to Gi/o proteins.[5] Activation of the A1 receptor by CPCA leads to the dissociation of the G protein into its α and βγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][6] This decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.[4][7]

Caption: Canonical A1 receptor signaling pathway initiated by CPCA.

Alternative Signaling Pathway: PLC and MAPK Activation

In addition to the canonical cAMP pathway, A1 receptor activation can also lead to the stimulation of other signaling cascades.[2][4] In certain cell types, such as vascular smooth muscle cells, the A1 receptor couples to G proteins that activate Phospholipase C (PLC).[2] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), specifically PKC-α, which can then activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK1/2).[2] This pathway can mediate cellular responses like smooth muscle contraction.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 5. innoprot.com [innoprot.com]

- 6. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-(N-Cyclopropyl)carboxamidoadenosine: A Selective A2 Adenosine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128) that has demonstrated notable selectivity as an agonist for the A2 adenosine receptor subtype. This technical guide provides a comprehensive overview of CPCA, focusing on its pharmacological profile, the underlying signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in purinergic signaling.

Pharmacological Profile of CPCA

CPCA's utility as a research tool and potential therapeutic agent stems from its preferential activation of the A2A adenosine receptor over other subtypes (A1, A2B, and A3). This selectivity is crucial for elucidating the specific physiological roles of the A2A receptor and for developing targeted therapeutics with minimal off-target effects.

Binding Affinity and Functional Potency

Table 1: Binding Affinity (Ki) of Adenosine Receptor Agonists

| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |

| CPCA | Data not available | Data not available | Data not available | Data not available |

| NECA | 14 | 20 | - | 6.2 |

Note: Ki values for the non-selective agonist NECA (5'-(N-Ethylcarboxamido)adenosine) are provided for comparison. A comprehensive selectivity profile for CPCA requires further experimental investigation.

Table 2: Functional Potency (EC50) of CPCA in Adenylyl Cyclase Assays

| Cell Line | Receptor Expressed | EC50 (µM) | Reference |

| CHO-K1 | A2A | 5.3 | ChemicalBook |

| PC-12 | A2 | 0.11 | MedChemExpress[1] |

The EC50 values indicate that CPCA effectively stimulates adenylyl cyclase, the primary downstream effector of the A2A receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]

A2 Adenosine Receptor Signaling Pathway

Activation of the A2A adenosine receptor by an agonist like CPCA initiates a cascade of intracellular events primarily mediated by the stimulatory G protein, Gs. This signaling pathway plays a critical role in various physiological processes, including vasodilation, inhibition of inflammation, and neurotransmission.

References

The Genesis of a New Class of Therapeutics: An In-depth Technical Guide to the Discovery and History of Adenosine Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling pathways mediated by adenosine (B11128) receptors have long been a focal point for therapeutic intervention. Among the vast armamentarium of molecules designed to modulate these receptors, adenosine carboxamide derivatives have emerged as a cornerstone of research and development. Their unique structural modifications have paved the way for compounds with remarkable potency and selectivity, offering potential treatments for a spectrum of diseases, from cardiovascular disorders to inflammatory conditions and cancer. This technical guide delves into the core of adenosine carboxamide derivative discovery, providing a comprehensive historical perspective, detailed experimental methodologies, and a clear overview of the associated signaling pathways.

A Journey of Discovery: The Historical Development of Adenosine Carboxamide Derivatives

The story of adenosine carboxamide derivatives begins with the foundational understanding of adenosine's role as a signaling molecule. Early research in the 20th century established adenosine as a key regulator of physiological processes. However, the therapeutic utility of adenosine itself is limited by its rapid metabolism and lack of receptor selectivity. This spurred medicinal chemists to embark on a journey to synthesize more stable and selective analogues.

A pivotal breakthrough came with the modification of the ribose moiety of adenosine, specifically at the 5'-position. The introduction of a carboxamide group at this position led to the synthesis of 5'-N-ethylcarboxamidoadenosine (NECA), a potent but non-selective adenosine receptor agonist. This seminal discovery opened the floodgates for the exploration of a new chemical space.

Subsequent research focused on refining the structure to achieve selectivity for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. A key strategy involved substitutions at the N6-position of the adenine (B156593) ring. The combination of N6-substitutions with the 5'-carboxamide modification proved to be a particularly fruitful approach, leading to the development of highly selective agonists. For instance, N6-substituted derivatives of adenosine-5'-carboxamides have yielded compounds with high affinity and selectivity for the A3 adenosine receptor.[1] This dual-modification strategy allowed for the fine-tuning of receptor affinity and efficacy, giving rise to a diverse library of compounds with distinct pharmacological profiles.

The evolution of this class of compounds has been a testament to the power of iterative drug design, where insights from structure-activity relationship (SAR) studies have continuously guided the synthesis of new and improved derivatives.

Quantitative Analysis of Receptor Affinity

The affinity of adenosine carboxamide derivatives for the different adenosine receptor subtypes is a critical determinant of their therapeutic potential. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Below are tables summarizing the binding affinities of key adenosine carboxamide derivatives and related compounds at human adenosine receptors.

Table 1: Binding Affinities (Ki, nM) of Prototypical Adenosine Receptor Agonists

| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A2B Receptor (EC50, µM) |

| N6-Cyclopentyladenosine (CPA) | 2.3[2] | 790[2] | 43[2] | 18.6 |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14[3][4][5] | 20[3][4][5] | 6.2[3][4][5] | 2.4[3][4][5] |

| IB-MECA | 54[6][7] | 56[6][7] | 1.1[6][7] | >10 |

| 2-Cl-IB-MECA | >1000 | >1000 | 0.33 | >10 |

Table 2: Binding Affinities (Ki, nM) of N6-Substituted Adenosine-5'-N-methylcarboxamides

| Compound | A1 Receptor (Ki, nM) | A3 Receptor (Ki, nM) | A3 vs A1 Selectivity |

| N6-phenyl-5'-N-methylcarboxamidoadenosine | 250 | 45.0 | 5.6 |

| N6-(4-methoxyphenyl)-5'-N-methylcarboxamidoadenosine | 250 | 2.3 | 109 |

| N6-benzyl-5'-N-methylcarboxamidoadenosine | 300 | 10.0 | 30 |

| N6-(4-methoxybenzyl)-5'-N-methylcarboxamidoadenosine | 350 | 5.0 | 70 |

| N6-(4-nitrobenzyl)-5'-N-methylcarboxamidoadenosine | 400 | 3.0 | 133 |

| Data derived from studies on rat receptors and presented as a representative example of SAR.[1] |

Core Experimental Protocols

The characterization of adenosine carboxamide derivatives relies on a suite of robust in vitro assays. The following sections provide detailed methodologies for key experiments.

General Synthesis of N6-Substituted Adenosine-5'-Carboxamides

The synthesis of N6-substituted adenosine-5'-carboxamides typically involves a multi-step process starting from a protected adenosine precursor.[8][9] A general synthetic scheme is outlined below:

-

Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the ribose moiety are protected, often as an isopropylidene ketal, to prevent unwanted side reactions.

-

Oxidation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position is oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (e.g., ethylamine (B1201723) to form NECA) to generate the 5'-carboxamide.

-

Modification of the 6-Position: The 6-amino group of the adenine ring can be modified. A common strategy involves starting with inosine, converting the 6-hydroxyl to a 6-chloro group, which can then be displaced by a variety of amines to introduce the desired N6-substituent.[1]

-

Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final N6-substituted adenosine-5'-carboxamide.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).

-

Radioligand:

-

Test compounds (adenosine carboxamide derivatives).

-

Non-specific binding inhibitor (e.g., theophylline (B1681296) for A1/A2A, NECA for A3).[10][17][18]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).[13]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor through homogenization and centrifugation.[19]

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17][19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Functional Assays

Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist or antagonist at a specific adenosine receptor and to quantify its potency and efficacy.

Principle:

-

Gs-coupled receptors (A2A and A2B): Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[20][21]

-

Gi/o-coupled receptors (A1 and A3): Agonist binding inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of the agonist to reduce the forskolin-stimulated cAMP levels is quantified.[22][23]

Materials:

-

Cells expressing the adenosine receptor subtype of interest.

-

Test compounds.

-

Forskolin (for Gi/o-coupled receptor assays).

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[24][25]

Procedure for Gs-Coupled Receptors (e.g., A2A):

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[20]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Procedure for Gi/o-Coupled Receptors (e.g., A1):

-

Cell Plating: Plate cells as described above.

-

Compound and Forskolin Addition: Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 10 µM) to the wells.

-

Incubation: Incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of the test compound concentration to determine the IC50 (potency) and the maximal inhibition.

Signaling Pathways and Discovery Workflow

The therapeutic effects of adenosine carboxamide derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. Understanding these pathways and the workflow for discovering novel agonists is crucial for drug development professionals.

Adenosine Receptor Signaling Pathways

Caption: Adenosine Receptor Signaling Pathways.

Experimental Workflow for Agonist Discovery and Characterization

The discovery and development of novel adenosine carboxamide derivatives as therapeutic agents follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: GPCR Agonist Discovery Workflow.

Conclusion

The discovery and development of adenosine carboxamide derivatives represent a remarkable success story in medicinal chemistry and pharmacology. Through systematic structural modifications, researchers have transformed a non-selective endogenous molecule into a diverse class of potent and selective therapeutic candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists working to further unravel the therapeutic potential of these fascinating molecules. As our knowledge of adenosine receptor biology continues to expand, so too will the opportunities for designing the next generation of adenosine carboxamide derivatives to address unmet medical needs.

References

- 1. Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]

- 4. adooq.com [adooq.com]

- 5. rndsystems.com [rndsystems.com]

- 6. rndsystems.com [rndsystems.com]

- 7. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. estudogeral.uc.pt [estudogeral.uc.pt]

- 14. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. innoprot.com [innoprot.com]

- 21. The GS Protein-coupled A2a Adenosine Receptor Controls T Cell Help in the Germinal Center - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

introduction to CPCA pharmacology and toxicology

An In-depth Technical Guide to the Pharmacology and Toxicology of CPCA

Introduction

The acronym "CPCA" is utilized across various domains within pharmacology and toxicology to refer to distinct entities. This guide provides a comprehensive overview of the three most prominent interpretations of CPCA in this context:

-

(+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA): A synthetic analog of cocaine, investigated for its potential in treating cocaine dependence.

-

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A potent and selective agonist for the A2A adenosine (B11128) receptor, used as a research tool in pharmacology.

-

Carcinogenic Potency Categorization Approach (CPCA): A regulatory framework developed to assess the carcinogenic risk of N-nitrosamine impurities in pharmaceutical products.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacology, toxicology, and relevant experimental methodologies for each of these "CPCAs".

Section 1: (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA)

Overview and Pharmacological Profile

(+)-CPCA, also known as Nocaine, is a piperidine-based analog of cocaine. It exhibits a unique pharmacological profile with mixed cocaine-like agonist and antagonist properties. This dual activity has led to its investigation as a potential therapeutic agent for cocaine addiction.

Mechanism of Action

The primary mechanism of action of (+)-CPCA involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Unlike cocaine, it has a significantly lower affinity for the serotonin (B10506) transporter (SERT). By blocking DAT, (+)-CPCA increases the extracellular concentration of dopamine in the brain's reward pathways, which is a key mechanism underlying the reinforcing effects of psychostimulants.

Figure 1: Mechanism of (+)-CPCA at the Dopaminergic Synapse.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and in vivo potencies of (+)-CPCA in comparison to cocaine.

| Parameter | (+)-CPCA | Cocaine | Reference |

| Dopamine Transporter (DAT) Inhibition (IC50) | 129 nM | 98 nM | |

| Norepinephrine Transporter (NET) Inhibition (IC50) | 260 nM | 320 nM | |

| Serotonin Transporter (SERT) Inhibition (IC50) | 4,300 nM | 130 nM | |

| Locomotor Activity (ED50) | 3.0 mg/kg | 1.0 mg/kg | |

| Cocaine Discrimination (ED50) | 1.5 mg/kg | 0.5 mg/kg |

Toxicology and Safety Profile

Preclinical studies indicate that (+)-CPCA has a more favorable safety profile compared to cocaine. Notably, it does not enhance cocaine-induced convulsions in mice, suggesting a lower risk of seizure-related adverse effects. While it is self-administered in animal models, its reinforcing properties appear to be less robust than those of cocaine.

Experimental Protocols

Objective: To determine the in vitro affinity of (+)-CPCA for DAT, NET, and SERT.

Methodology:

-

Preparation of Synaptosomes: Rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes.

-

Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of (+)-CPCA.

-

Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves.

Objective: To assess the stimulant effects of (+)-CPCA on spontaneous motor activity.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are individually housed and acclimated to the testing environment (e.g., open-field arenas).

-

Drug Administration: Rats are administered various doses of (+)-CPCA or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Data Collection: Locomotor activity is recorded for a specified period (e.g., 60 minutes) using an automated activity monitoring system that tracks horizontal and vertical movements.

-

Data Analysis: Dose-response curves are generated to determine the ED50 for locomotor stimulation.

Figure 2: Workflow for Assessing Locomotor Activity in Rats.

Section 2: this compound (CPCA)

Overview and Pharmacological Profile

This compound (CPCA) is a synthetic analog of adenosine that acts as a potent and selective agonist for the A2A adenosine receptor. It is widely used as a research tool to investigate the physiological and pathophysiological roles of A2A receptor activation.

Mechanism of Action

CPCA selectively binds to and activates the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the cellular responses to CPCA.

Figure 3: CPCA-induced A2A Adenosine Receptor Signaling.

Quantitative Pharmacological Data

The following table presents key quantitative data for the pharmacological activity of CPCA.

| Parameter | Value | Cell Line/Tissue | Reference |

| A2A Receptor Binding Affinity (Ki) | 1.4 nM | Rat Striatal Membranes | |

| cAMP Stimulation (EC50) | 5.3 µM | CHO-K1 cells | |

| Anticonvulsant Activity (ED50) | 0.1 mg/kg | Rat audiogenic seizure model |

Toxicology and Safety Profile

CPCA is a potent pharmacological agent and should be handled with care. The available safety data indicates high acute toxicity.

| Toxicity Endpoint | Value | Species | Route | Reference |

| LD50 | Not available | - | - | |

| Hazard Statements | Fatal if swallowed, Fatal in contact with skin, Fatal if inhaled | - | - |

Due to its high toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling this compound.

Experimental Protocols

Objective: To quantify the functional agonism of CPCA at the A2A receptor by measuring cAMP production.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor are cultured to confluency.

-

Assay Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with varying concentrations of CPCA for a specified time (e.g., 15 minutes).

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 value for cAMP accumulation.

Figure 4: Workflow for cAMP Accumulation Assay.

Section 3: Carcinogenic Potency Categorization Approach (CPCA)

Overview and Toxicological Significance

The Carcinogenic Potency Categorization Approach (CPCA) is a toxicological framework developed by regulatory agencies, including the U.S. Food and Drug Administration (FDA), to assess the carcinogenic risk of N-nitrosamine impurities in pharmaceutical products. Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenicity. The CPCA provides a systematic and science-based method for assigning an acceptable intake (AI) limit for these impurities when compound-specific carcinogenicity data are not available.

Methodology of the CPCA

The CPCA is a structure-activity relationship (SAR)-based approach. It categorizes a given nitrosamine (B1359907) into one of five potency categories based on its chemical structure. The categorization is determined by a scoring system that considers structural features known to influence the carcinogenic potency of nitrosamines. These features primarily relate to the metabolic activation of nitrosamines via α-hydroxylation.

The key steps in the CPCA methodology are:

-

Structural Feature Analysis: The chemical structure of the nitrosamine is analyzed to identify the presence of specific activating and deactivating features.

-

α-Hydrogen Scoring: The number of hydrogen atoms on the carbon atoms adjacent (in the α-position) to the nitroso group is determined. This is a critical factor in the metabolic activation and, therefore, the potency of the nitrosamine.

-

Potency Score Calculation: A potency score is calculated based on the α-hydrogen score and the presence of any activating or deactivating features.

-

Potency Categorization: The calculated potency score is used to assign the nitrosamine to one of five potency categories.

-

Acceptable Intake (AI) Limit Assignment: Each potency category is associated with a specific AI limit.

Figure 5: Logical Flow of the CPCA for Nitrosamine Impurities.

Quantitative Data: Potency Categories and AI Limits

The following table summarizes the five potency categories and their corresponding AI limits as established by the CPCA.

| Potency Category | Potency Prediction | Acceptable Intake (AI) Limit (ng/day) | Rationale | Reference |

| 1 | High | 26.5 | Based on the potency of highly potent nitrosamines like N-nitrosodiethylamine (NDEA). | |

| 2 | Moderately High | 100 | Representative of potent nitrosamines such as N-nitrosodimethylamine (NDMA). | |

| 3 | Moderate | 400 | Reflects a decrease in potency due to certain structural features. | |

| 4 | Low | 1500 | Corresponds to nitrosamines with significantly deactivating features. | |

| 5 | Very Low / Not Carcinogenic | 1500 | Represents compounds with structural features that are expected to render them non-carcinogenic. This AI limit aligns with the Threshold of Toxicological Concern (TTC) for mutagenic impurities. |

Key Structural Features in CPCA

The scoring system in the CPCA considers the following types of structural features:

-

α-Hydrogen Score: This is a primary determinant of potency. A higher number of α-hydrogens generally correlates with higher carcinogenic potency.

-

Deactivating Features: These are structural moieties that decrease the carcinogenic potency of a nitrosamine, often by sterically hindering or electronically disfavoring the metabolic activation process. Examples include bulky groups near the α-carbon or electron-withdrawing groups.

-

Activating Features: These are structural features that may enhance the carcinogenic potency of a nitrosamine.

Experimental Protocols for Supporting CPCA

While the CPCA is designed to be used when compound-specific data are unavailable, its development and validation rely on data from established toxicological assays.

Objective: To assess the mutagenic potential of a nitrosamine, which is often correlated with its carcinogenic potential.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to the test nitrosamine at various concentrations.

-

Detection of Revertants: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Conclusion

The term "CPCA" encompasses a diverse range of subjects within pharmacology and toxicology. This guide has provided a detailed technical overview of three key interpretations: the cocaine analog (+)-CPCA, the adenosine A2A receptor agonist this compound, and the Carcinogenic Potency Categorization Approach for nitrosamine impurities. For each, we have detailed their core pharmacology and toxicology, presented quantitative data in a structured format, and outlined relevant experimental methodologies. The inclusion of signaling pathway diagrams and experimental workflows aims to provide a clear and comprehensive resource for researchers and professionals in the field of drug development and safety assessment.

Foundational Research on 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. CPCA is recognized primarily as a potent agonist of the A₂A adenosine receptor, a key target in the development of therapeutics for inflammatory diseases, neurodegenerative disorders, and as adjuncts in cancer immunotherapy. This technical guide provides a comprehensive overview of the foundational research on CPCA, detailing its biochemical properties, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows and signaling cascades are visualized using detailed diagrams.

Biochemical Profile and Pharmacological Data

CPCA's primary pharmacological action is the activation of the A₂A adenosine receptor, which is coupled to a stimulatory G protein (Gs). This interaction initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP). The affinity and efficacy of CPCA at adenosine receptor subtypes are critical parameters in understanding its biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: Binding Affinity of CPCA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |

| A₁ | 7.6 | [³H]CCPA | CHO | |

| A₂A | 1.8 | [³H]CGS 21680 | CHO | |

| A₂B | >1000 | - | - | - |

| A₃ | 14 | [¹²⁵I]AB-MECA | CHO |

Kᵢ values represent the inhibition constant, indicating the concentration of CPCA required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies higher binding affinity.

Table 2: Functional Activity of CPCA at Human Adenosine Receptor Subtypes

| Receptor Subtype | EC₅₀ (nM) | Assay Type | Cell Line | Reference(s) |

| A₂A | 22.9 | cAMP Accumulation | CHO | [1] |

| A₂A | 110 | Adenylate Cyclase Activation | PC-12 | [1] |

EC₅₀ values represent the concentration of CPCA that elicits 50% of the maximal response in a functional assay. A lower EC₅₀ value indicates greater potency.

Synthesis and Purification

The synthesis of this compound typically involves the modification of the 5'-position of the ribose moiety of adenosine. A general synthetic scheme is outlined below, followed by a representative experimental protocol.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of CPCA from adenosine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of CPCA, adapted from general procedures for the synthesis of 5'-carboxamidoadenosine derivatives.

Step 1: Protection of Adenosine

-

Suspend adenosine in a suitable solvent (e.g., acetone).

-

Add a protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the acid and remove the solvent under reduced pressure to yield 2',3'-O-isopropylideneadenosine.

Step 2: Oxidation to Carboxylic Acid

-

Dissolve the protected adenosine from Step 1 in an appropriate solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).

-

Add a catalytic amount of a ruthenium salt (e.g., RuCl₃) and an oxidizing agent (e.g., NaIO₄).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product into an organic solvent. Dry the organic layer and concentrate to obtain the carboxylic acid derivative.

Step 3: Amide Coupling

-

Dissolve the carboxylic acid from Step 2 in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add cyclopropylamine to the reaction mixture.

-

Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by partitioning between water and an organic solvent. Isolate the protected CPCA product.

Step 4: Deprotection

-

Dissolve the protected CPCA from Step 3 in an acidic solution (e.g., trifluoroacetic acid in water).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the acid under reduced pressure.

Step 5: Purification

-

Purify the crude CPCA using a suitable chromatographic method, such as reversed-phase high-performance liquid chromatography (HPLC), to obtain the final product with high purity.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Experimental Protocols for Pharmacological Characterization

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of CPCA for adenosine receptors.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂A receptors), and a range of concentrations of CPCA. For non-specific binding determination, use a high concentration of a non-labeled standard agonist or antagonist.

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CPCA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to determine the functional potency (EC₅₀) of CPCA at Gs-coupled adenosine receptors (A₂A and A₂B).

Workflow for cAMP Functional Assay

References

An In-depth Technical Guide to the Exploratory Studies of Cyclopiazonic Acid's Effects on Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling effects of Cyclopiazonic Acid (CPCA), a mycotoxin known for its specific inhibition of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. By disrupting intracellular calcium homeostasis, CPCA triggers a cascade of signaling events, primarily initiating Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). This document details the molecular mechanisms, presents quantitative data on its effects, outlines experimental protocols for studying these phenomena, and provides visual representations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of CPCA on Cellular Processes

The following tables summarize the quantitative data available on the effects of Cyclopiazonic Acid on key cellular targets and signaling molecules.

| Cell Line | IC50 Value (nM) | Exposure Time | Assay Method | Reference |

| SH-SY5Y (2D) | 864.01 ± 164.09 | 24 h | MTT Assay | [1] |

| SH-SY5Y (2D) | 392.33 ± 10.95 | 72 h | MTT Assay | [1] |

| SH-SY5Y (3D Spheroids) | 1132.37 ± 46.33 | 24 h | MTT Assay | [1] |

| SH-SY5Y (3D Spheroids) | 567.22 ± 34.42 | 72 h | MTT Assay | [1] |

| SH-SY5Y (3D Spheroids) | 1061.87 ± 61.81 | 24 h | ATP Assay | [1] |

| SH-SY5Y (3D Spheroids) | 493.12 ± 48.82 | 72 h | ATP Assay | [1] |

| Human Monocytes | 85 | 48 h | Not Specified | [2][3] |

| THP-1 | 175 | 48 h | Not Specified | [2][3] |

| Caco-2 | >125 | 48 h | Not Specified | [2][3] |

| CD34+ | >125 | 48 h | Not Specified | [2][3] |

| Parameter | Cell Line/System | CPCA Concentration | Effect | Reference |

| c-myc mRNA levels | Perk+/+ MEFs | 10 µM | ~2-fold increase within 1h | [4] |

| p38 MAPK phosphorylation | Perk+/+ MEFs | Not specified (Thapsigargin used) | 2-3 fold increase | [4] |

| IL-1β secretion (LPS-stimulated) | WEHI-3 | 500-1000 ng/ml | Increased at 1, 2, and 3 days | [5] |

| IL-6 secretion (LPS-stimulated) | WEHI-3 | 100-5000 ng/ml | Increased at 12h, 1, 2, and 3 days | [5] |

| TNFα secretion (LPS-stimulated) | WEHI-3 | 500-5000 ng/ml | Increased at 12h, 1, 2, and 3 days | [5] |

| CHOP Protein Expression | INS-1E cells | Not specified | Reduced by ~80% with siRNA | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CPCA's effects on cell signaling.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol is adapted for cultured cells to monitor changes in cytosolic calcium levels upon CPCA treatment.

Materials:

-

Fura-2 AM (cell permeant)

-

Anhydrous DMSO

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, anion transport inhibitor to improve dye retention)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4

-

Cultured cells on coverslips or in a microplate

Procedure:

-

Cell Preparation: Culture cells to 80-100% confluence on glass coverslips or in a suitable microplate.

-

Loading Solution Preparation:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

For a working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.

-

(Optional) Add Pluronic F-127 to a final concentration of 0.02-0.04% (w/v) to the working solution to aid in dye dispersion.

-

(Optional) Add Probenecid to a final concentration of 1-2.5 mM to improve dye retention.

-

-

Cell Loading:

-

Remove the culture medium and wash the cells briefly with HBSS.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Record a baseline fluorescence ratio before adding CPCA.

-

Add CPCA at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Western Blot Analysis of ER Stress and UPR Markers

This protocol outlines the detection of key UPR proteins such as phosphorylated PERK (p-PERK), phosphorylated IRE1α (p-IRE1α), and CHOP.

Materials:

-

Cultured cells

-

CPCA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-